

Profadol Hydrochloride: A Technical Guide to Solubility and Physical Properties

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Compound of Interest		
Compound Name:	Profadol Hydrochloride	
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Abstract

Profadol hydrochloride is a synthetic opioid analgesic with a pyrrolidine core, exhibiting mixed agonist-antagonist activity at the μ-opioid receptor. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the known physical and chemical characteristics of **Profadol Hydrochloride**. While experimental quantitative data remains limited in publicly accessible literature, this document compiles available information, presents calculated values for the free base, and furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. Furthermore, it elucidates the pertinent opioid receptor signaling pathways to provide a broader context for its mechanism of action.

Chemical and Physical Properties

Profadol Hydrochloride is the hydrochloride salt of Profadol. The existing data primarily pertains to the free base, with some qualitative information available for the hydrochloride salt. A summary of these properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of Profadol and Profadol Hydrochloride



Property	Value	Source/Method
IUPAC Name	3-(1-methyl-3-propylpyrrolidin- 3-yl)phenol;hydrochloride	
Synonyms	CI-572, Centrac, A-2205	
Molecular Formula	C14H22CINO	
Molecular Weight	255.78 g/mol	
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO.[1] No quantitative data is readily available for solubility in water or ethanol.	Qualitative
pKa (Strongest Acidic)	10.07 (for Profadol base)	Calculated
pKa (Strongest Basic)	8.96 (for Profadol base)	Calculated
logP	2.72 (for Profadol base)	Calculated
Melting Point	Not available in the reviewed literature.	

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While one source indicates that **Profadol Hydrochloride** is soluble in dimethyl sulfoxide (DMSO), quantitative solubility data in aqueous and other organic solvents are not readily available in the scientific literature.[1] The presence of the hydrochloride salt form would generally be expected to enhance aqueous solubility compared to the free base due to the ionization of the tertiary amine in the pyrrolidine ring.

Experimental Protocols

For researchers seeking to determine the physicochemical properties of **Profadol Hydrochloride**, the following established experimental protocols are recommended.



Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

- Profadol Hydrochloride
- Purified water (or other solvent of interest)
- Volumetric flasks
- Analytical balance
- · Shaking incubator or orbital shaker
- Centrifuge
- HPLC with a suitable column and detector
- pH meter

Procedure:

- Add an excess amount of Profadol Hydrochloride to a volumetric flask.
- Add a known volume of purified water to the flask.
- Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
- After the equilibration period, allow the suspension to settle.
- Centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.



- Filter the aliquot through a suitable filter (e.g., 0.45 μm) to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Profadol Hydrochloride in the filtrate using a validated HPLC method.
- The determined concentration represents the equilibrium solubility of Profadol
 Hydrochloride in water at the specified temperature.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

- Profadol Hydrochloride
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- Calibrated pH meter with an electrode
- · Magnetic stirrer and stir bar
- Burette

Procedure:

- Accurately weigh a sample of Profadol Hydrochloride and dissolve it in a known volume of purified water.
- Add KCl to the solution to maintain a constant ionic strength.



- Place the solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.
- Begin stirring the solution.
- Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of NaOH added.
- The pKa can be determined from the titration curve, typically as the pH at the halfequivalence point.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.

Materials:

- Profadol Hydrochloride
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnels
- Mechanical shaker
- Centrifuge
- HPLC with a suitable column and detector



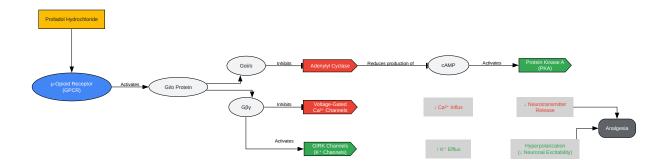
Procedure:

- Prepare a stock solution of Profadol Hydrochloride in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel.
- Add a known volume of the second immiscible solvent to the separatory funnel.
- Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely. Centrifugation may be used to aid separation.
- Carefully collect aliquots from both the aqueous and n-octanol phases.
- Analyze the concentration of **Profadol Hydrochloride** in each phase using a validated HPLC method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Signaling Pathways

Profadol acts as a mixed agonist-antagonist at the μ -opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it modulates downstream signaling cascades that are crucial for its analgesic effects. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.





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Caption: **Profadol Hydrochloride**'s mechanism of action via the μ-opioid receptor.

Conclusion

Profadol Hydrochloride is an opioid analgesic with a distinct chemical structure. While its fundamental chemical identity is well-established, a significant gap exists in the public domain regarding its quantitative physicochemical properties such as solubility, melting point, and experimentally determined pKa and logP values. This guide provides a compilation of the currently available information and presents standardized experimental protocols that can be employed to generate these critical data points. A thorough understanding of these properties is essential for the rational design of dosage forms and for predicting the in vivo behavior of **Profadol Hydrochloride**, thereby facilitating its potential journey through the drug development pipeline. Further research into the experimental determination of these parameters is strongly encouraged.



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References

- 1. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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